molecular formula C5H12OSi B1662004 Trimethyl(vinyloxy)silane CAS No. 6213-94-1

Trimethyl(vinyloxy)silane

Cat. No. B1662004
CAS RN: 6213-94-1
M. Wt: 116.23 g/mol
InChI Key: HFTNNOZFRQLFQB-UHFFFAOYSA-N
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Description

Trimethyl(vinyloxy)silane, also known as Vinyltrimethoxysilane (VTMS) or (Trimethylsiloxy)ethylene, is a silane coupling agent . It has a molecular formula of C5H12OSi and a molar mass of 116.23 . It can be used to enhance the wettability and improve the superhydrophobic characteristics of different composites .


Molecular Structure Analysis

The linear formula of Trimethyl(vinyloxy)silane is (CH3)3SiOCH=CH2 . The molecular weight is 116.23 .


Chemical Reactions Analysis

The hydrolysis kinetics of methoxysilane coupling agents (MSCA), including Trimethyl(vinyloxy)silane, have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The hydrolysis reactions were found to be second-order reactions .


Physical And Chemical Properties Analysis

Trimethyl(vinyloxy)silane is a colorless to almost colorless clear liquid . It has a boiling point of 75°C , a flash point of -19°C , and a specific gravity of 0.78 at 20°C . The refractive index is 1.39 .

Scientific Research Applications

Laser-Induced Photolysis

Trimethyl(vinyloxy)silane (TMVSi) can undergo laser-induced photolysis resulting in the chemical vapor deposition of solid nano-sized polyoxocarbosilane. This process, induced by a Megawatt ArF laser, leads to the formation of a polymer with superior thermal stability, containing radical Si centers, and is described as cross-linked polymethyloxocarbosilane (Pola et al., 2003).

UV-Induced Chemical Vapour Deposition

UV-induced photolysis of TMVSi using ArF laser results in the formation of unsaturated hydrocarbons and a solid polydimethylsiloxane. This method represents a convenient process of chemical vapor deposition, effectively utilizing silicon for the formation of solid phases and influencing the morphology and composition of the films (Ouchi et al., 1999).

Polymer Synthesis

TMVSi has been utilized in the synthesis of novel monomers and polymers with silicon-containing functional groups. These monomers have been copolymerized with styrene, leading to polymers that can be cross-linked by hydrolysis (Jenkins et al., 1975).

Wood Polymer Composite Enhancement

Silanized micro-size silicate-based minerals, modified with vinyl-silane, have been used to enhance the mechanical, thermal, and rheological properties of wood polymer composites. The addition of these modified minerals has been shown to improve tensile and flexural strengths and thermal stability of the composites (Koohestani et al., 2017).

Polymerization Initiating Systems

In the field of polymerization, systems based on bodipy/iodonium salt and optionally tris(trimethylsilyl)silane have been used for polymerizing divinylether and epoxy monomers upon exposure to visible light. The presence of silane in these systems enhances the rate of polymerization and conversion, leading to the synthesis of cross-linked polymer networks (Telitel et al., 2012).

Modification of Low-Density Polyethylene

Vinyl trimethoxysilane grafting onto low-density polyethylene (LDPE) has been investigated to understand its effect on the silane grafting reaction. This process increases the extent of silane grafting, affecting the polymer's thermal properties and enhancing its applicability in various industries (Shieh & Tsai, 1998).

Safety And Hazards

Trimethyl(vinyloxy)silane is highly flammable and can cause skin and eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Relevant Papers One relevant paper titled “Megawatt laser photolysis of trimethyl(vinyloxy)silane” discusses the production of nano-sized cross-linked polyoxocarbosilane with superior thermal stability and radical Si centers .

properties

IUPAC Name

ethenoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNNOZFRQLFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27136-59-0
Record name Silane, (ethenyloxy)trimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27136-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4064137
Record name Silane, (ethenyloxy)trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyloxytrimethylsilane

CAS RN

6213-94-1
Record name (Ethenyloxy)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6213-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (ethenyloxy)trimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (ethenyloxy)trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (ethenyloxy)trimethyl-
Source EPA DSSTox
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Record name Trimethyl(vinyloxy)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.711
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Record name (Vinyloxy)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
A Ouchi, Y Koga, Z Bastl, J Pola - Applied organometallic …, 1999 - Wiley Online Library
The UV‐induced photolysis of trimethyl(vinyloxy)silane (TMVSi) induced by ArF laser, affording a multitude of unsaturated hydrocarbons and a solid polydimethylsiloxane, represents a …
Number of citations: 13 onlinelibrary.wiley.com
J Pola, R Tomovská, S Bakardjieva, A Galı́ková… - Journal of non …, 2003 - Elsevier
Megawatt ArF laser-induced photolysis of gaseous trimethyl(vinyloxy)silane (TMVSi) results in chemical vapor deposition of solid nano-sized polyoxocarbosilane that is deduced as …
Number of citations: 5 www.sciencedirect.com
M Trommer, W Sander - Organometallics, 1996 - ACS Publications
The photochemistry and photooxidation of three acylsilanes formyltrimethylsilane (1a), acetyltrimethylsilane (1b), and benzoyltrimethylsilane (1c) has been studied in argon and O 2 -…
Number of citations: 33 pubs.acs.org
EM Casey, F Tho, JE Harvey, PH Teesdale-Spittle - Tetrahedron, 2011 - Elsevier
A simplified analogue of the C1–C11 fragment of peloruside A has been synthesised starting from a monoprotected 2,2-dimethylpropane-1,3-diol. Oxidation, asymmetric allylation and …
Number of citations: 7 www.sciencedirect.com
Y Nakaizumi, K Hasegawa, Y Inoue… - Journal of Photopolymer …, 2022 - jstage.jst.go.jp
Particle-agglomerated films exhibit rough surfaces, which can be suitable for realization of ultra hydrophobicity. We fabricated particles and their deposits of silica with organic functional …
Number of citations: 2 www.jstage.jst.go.jp
V Desrosiers, SM Knight, FG Fontaine - ACS Catalysis, 2022 - ACS Publications
Alkenyl boronates are ubiquitous reagents in organic synthesis, as they allow the formation of crucial bonds through cross-coupling reactions. Transition-metal catalysis is the most …
Number of citations: 2 pubs.acs.org
A Brahms, AN Pravdivtsev, T Stamp… - … A European Journal, 2022 - Wiley Online Library
The hyperpolarization of nuclear spins has enabled unique applications in chemistry, biophysics, and particularly metabolic imaging. Parahydrogen‐induced polarization (PHIP) offers a …
MC Aversa, A Barattucci, P Bonaccorsi, P Giannetto - Tetrahedron, 2002 - Elsevier
A mild, efficient and seemingly general method for converting α,β-unsaturated sulfoxides into carbonyl compounds by means of trimethylsilyl iodide (TMSI) is described. Experiments on …
Number of citations: 12 www.sciencedirect.com
K Takamoto, S Ohno, N Hyogo, H Fujioka… - The Journal of …, 2017 - ACS Publications
Cycloisomerization is an atom economic procedure that converts dienes and enynes into cyclic molecules. To date, cycloisomerization between enamides and silylalkynes has not been …
Number of citations: 23 pubs.acs.org
L Delaude, A Demonceau - N-Heterocyclic Carbenes, 2010 - books.google.com
In this Chapter, the catalytic applications of organometallic species—either pre-formed or generated in situ—based on Group 8 transition metals and N-heterocyclic carbene (NHC) …
Number of citations: 8 books.google.com

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